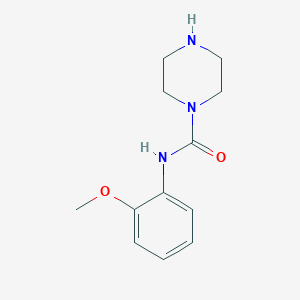

N-(4-fluorophenyl)glycine

Vue d'ensemble

Description

N-(4-fluorophenyl)glycine is a fluorinated derivative of phenylglycine, which is an amino acid derivative. While the provided papers do not directly discuss N-(4-fluorophenyl)glycine, they do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and potential applications of N-(4-fluorophenyl)glycine.

Synthesis Analysis

The synthesis of related fluorinated glycine derivatives has been explored in the literature. For instance, the synthesis of N-nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine esters as prodrugs for rectal administration of 5-fluorouracil is discussed, indicating that fluorinated glycine derivatives can be synthesized and modified to improve drug delivery . Additionally, the electrochemical carboxylation of fluorocontaining imines to prepare fluorinated N-phenylphenylglycines demonstrates a method for obtaining fluorine-containing amino acid derivatives, which could potentially be applied to the synthesis of N-(4-fluorophenyl)glycine .

Molecular Structure Analysis

The molecular structure of N-(4-fluorophenyl)glycine would include a phenyl ring substituted with a fluorine atom at the para position, attached to a glycine moiety. The presence of the fluorine atom is likely to influence the electronic properties of the molecule due to its high electronegativity. This can affect the molecule's reactivity and interactions with biological systems.

Chemical Reactions Analysis

Fluorinated amino acids, such as those related to N-(4-fluorophenyl)glycine, can participate in various chemical reactions. The stability of the ester group in fluorinated glycine derivatives, as seen in the prodrugs of 5-fluorouracil, is crucial for the controlled release of the active drug . The electrochemical carboxylation process used to synthesize fluorinated N-phenylphenylglycines suggests that N-(4-fluorophenyl)glycine could also be involved in similar electrochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated glycine derivatives are influenced by the presence of the fluorine atom. For example, the solubility and partition coefficients of the N-nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine esters in different media suggest that fluorination can modulate these properties, which are important for drug absorption and distribution . The electrochemical properties, such as reduction potentials and yields of amino acid derivatives, are also affected by the electron-withdrawing effect of the fluorine atom, as seen in the study of electrochemical carboxylation . These insights can be extrapolated to predict the behavior of N-(4-fluorophenyl)glycine in various environments.

Applications De Recherche Scientifique

Glycine Transporter Type 1 Inhibition and Neuroprotection

N-(4-fluorophenyl)glycine derivatives, such as N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS), have been extensively studied for their role in inhibiting glycine transporter type 1 (GlyT1). GlyT1 inhibition is significant for enhancing NMDA receptor-mediated responses, which has implications in the treatment of disorders associated with NMDA receptor hypofunction, like schizophrenia (Kinney et al., 2003). NFPS, a specific GlyT1 inhibitor, has demonstrated neuroprotective effects in models of transient focal cerebral ischemia and reperfusion, suggesting its potential in clinical treatment of these conditions (Huang et al., 2016).

Modulation of Glycine Levels in Neuropathic Pain

The modulation of spinal glycine levels by GlyT1 inhibitors, including derivatives of N-(4-fluorophenyl)glycine, has shown therapeutic potential in chronic pain models. These compounds can increase endogenous glycine, exerting an inhibitory influence on pain transmission and potentially alleviating symptoms associated with chronic pain (Tanabe et al., 2008).

Role in Glyphosate Resistance and Herbicide Development

Glyphosate, a widely used herbicide, structurally related to N-(4-fluorophenyl)glycine, has been the subject of research for developing glyphosate-resistant crops. Studies have focused on the mechanisms of resistance to glyphosate, including genetic modifications in crops like soybeans, to tolerate glyphosate applications, thereby offering new weed control strategies for agriculture (Baylis, 2000).

Exploration of GlyT1 Inhibitors in Schizophrenia Treatment

GlyT1 inhibitors, including those derived from N-(4-fluorophenyl)glycine, are being explored as potential treatments for schizophrenia. These compounds can influence NMDA receptor function, which is a key area of interest in understanding and treating schizophrenia. The development of such inhibitors offers a novel approach to addressing the negative symptoms and cognitive deficits associated with this mental illness (Hársing et al., 2012).

Environmental Impact and Fate in Agricultural Basins

Research on the fate and transport of glyphosate, which shares structural similarities with N-(4-fluorophenyl)glycine, in surface waters of agricultural basins has been conducted to understand its environmental impact. This is crucial for assessing the ecological consequences of widespread glyphosate use and for developing sustainable agricultural practices (Coupe et al., 2012).

Orientations Futures

The future directions of “N-(4-fluorophenyl)glycine” research could involve further exploration of its interaction with GlyT1 and its potential role in the treatment of disorders associated with NMDA receptor hypofunction . Another interesting direction could be the in silico re-engineering of the neurotransmitter to activate KCNQ potassium channels in an isoform-specific manner .

Propriétés

IUPAC Name |

2-(4-fluoroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIMCCCQJDZLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360672 | |

| Record name | N-(4-Fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Fluorophenyl)amino)acetic acid | |

CAS RN |

351-95-1 | |

| Record name | N-(4-Fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-FLUOROANILINO)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

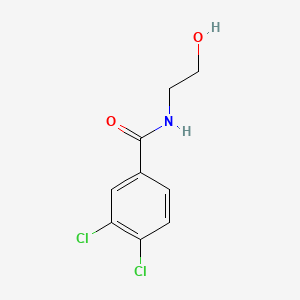

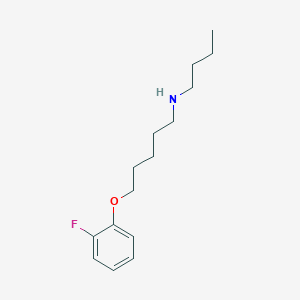

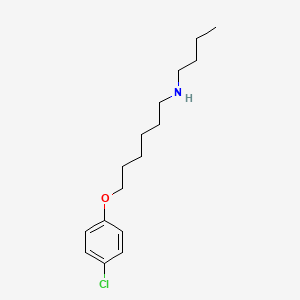

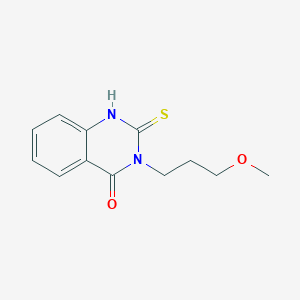

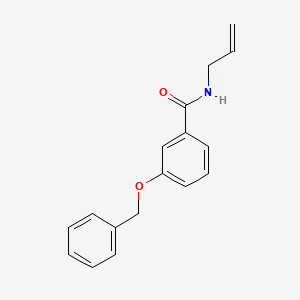

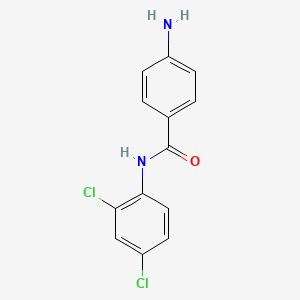

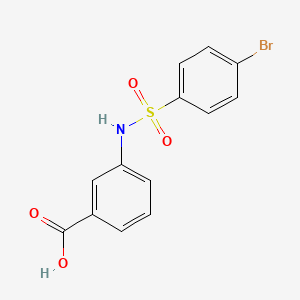

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)